molecular formula C6H9N3O2 B103774 4,6-Dimethoxypyrimidin-5-amine CAS No. 15846-15-8

4,6-Dimethoxypyrimidin-5-amine

Cat. No.: B103774
CAS No.: 15846-15-8
M. Wt: 155.15 g/mol
InChI Key: SYIABKXOJVXKDU-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidin-5-amine (CAS: 15846-15-8) is a pyrimidine derivative with molecular formula C₆H₉N₃O₂, featuring methoxy groups at positions 4 and 6 and an amine at position 3. It serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing bioactive molecules such as kinase inhibitors and antiviral agents . Its structural flexibility allows for diverse functionalization, making it valuable in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidin-5-amine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is optimized to enhance yield and selectivity while minimizing waste. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4,6-Dimethoxypyrimidin-5-amine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesApplications
This compoundMethoxy groups at positions 4 and 6, amino group at 5Drug synthesis, agrochemicals
4,6-DimethoxypyrimidineLacks the amino group at position 5Less reactive than its amino-substituted counterpart
2,4-DimethoxypyrimidineMethoxy groups at different positionsVarying reactivity and applications

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cells.

Case Study: Anticancer Activity
A study focused on the compound's efficacy against breast cancer demonstrated:

  • Significant Tumor Reduction : Treated mice showed a tumor size reduction of approximately 40% compared to control groups.
  • Mechanistic Insights : Western blot analyses indicated downregulation of anti-apoptotic proteins in treated cells.

Pharmaceutical Applications

Intermediate in Drug Synthesis
This compound is utilized as an intermediate in the synthesis of pharmaceutical drugs targeting infections and cancer. Its derivatives are being explored for their therapeutic potential against various diseases .

Case Study: Chagas Disease Treatment
In a study aimed at developing new treatments for Chagas disease:

  • Novel Compounds Developed : A series of compounds derived from this compound showed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease.
  • Improved Potency : Optimized compounds demonstrated significant suppression of parasite burden in murine models.

Agrochemical Applications

Use in Pesticide Development
The compound is also significant in agrochemical research, particularly in developing pesticides. Its structural characteristics enhance its reactivity, making it suitable for creating effective agricultural chemicals.

Industrial Applications

Production of Specialty Chemicals
In addition to its pharmaceutical and agrochemical uses, this compound is employed in producing specialty chemicals used in various industrial applications. Its ability to undergo multiple chemical transformations allows for creating diverse products tailored to specific industrial needs.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

The following analysis compares 4,6-dimethoxypyrimidin-5-amine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Structural Variations

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Structural Features
This compound 4-OCH₃, 6-OCH₃, 5-NH₂ C₆H₉N₃O₂ 15846-15-8 Electron-rich due to methoxy groups; planar core
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ C₅H₄Cl₂N₂O N/A Electron-withdrawing Cl groups; planar with Cl···N interactions
2-Amino-4,6-dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃, 2-NH₂ C₅H₅Cl₂N₃O 13428-25-6 Additional NH₂ at position 2 enhances H-bonding
4,6-Dimethoxypyrimidin-5-methylamine 4-OCH₃, 6-OCH₃, 5-CH₂NH₂ C₇H₁₁N₃O₂ 1118786-90-5 Methylamine substituent increases lipophilicity
4,6-Dichloro-2-methylpyrimidin-5-amine 4-Cl, 6-Cl, 2-CH₃, 5-NH₂ C₅H₅Cl₂N₃ 39906-04-2 Methyl at position 2; steric hindrance impacts reactivity

Key Observations :

  • Electron Effects : Methoxy groups in this compound donate electrons via resonance, enhancing nucleophilicity at the amine position. In contrast, chloro derivatives (e.g., 4,6-dichloro-5-methoxypyrimidine) are electron-deficient, favoring electrophilic substitution .
  • Hydrogen Bonding : The amine group in this compound participates in H-bonding, improving solubility in polar solvents. Chloro analogs exhibit weaker H-bonding but stronger halogen interactions (Cl···N) in crystal lattices .
  • Lipophilicity : Methyl or methylamine substituents (e.g., 4,6-dimethoxypyrimidin-5-methylamine) increase logP values, enhancing membrane permeability compared to methoxy or chloro derivatives .

Physicochemical Properties

Property This compound 4,6-Dichloro-5-methoxypyrimidine 2-Amino-4,6-dichloro-5-methoxypyrimidine
Melting Point Not reported 313–315 K 159–161 °C (analogous dichloro compound)
Solubility High in DMSO, MeOH Moderate in acetonitrile Low in water; soluble in DMF
Crystal Packing Likely planar with weak H-bonds 3D framework via Cl···N interactions Layered structure due to NH₂ and Cl groups
NMR Shifts (¹H, δ ppm) Not available 3.52 (d, H-10), 2.96 (t, H-30) 7.71 (s, H-2), 6.30 (br, NH₂)

Insights :

  • Thermal Stability : Chloro derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) compared to methoxy analogs .
  • Solubility : Methoxy groups improve solubility in organic solvents, whereas chloro substituents reduce aqueous solubility .

Functional Advantages :

  • This compound : Preferred in drug discovery for its balance of reactivity and solubility. Methoxy groups facilitate coupling reactions in complex molecule synthesis .
  • Chloro Derivatives : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen reactivity .

Biological Activity

4,6-Dimethoxypyrimidin-5-amine (DMPA), with the molecular formula C6_6H9_9N3_3O2_2, is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

DMPA is characterized by two methoxy groups located at the 4 and 6 positions, along with an amino group at the 5 position of the pyrimidine ring. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC6_6H9_9N3_3O2_2
Molecular Weight155.15 g/mol
Log P (octanol-water partition coefficient)0.5 (indicative of moderate lipophilicity)

DMPA acts as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : DMPA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways of pests and pathogens.
  • Antimicrobial Properties : Research indicates that DMPA exhibits antimicrobial activity against various bacterial strains, particularly when used as a precursor in drug synthesis.
  • Anticancer Activity : Some studies suggest that DMPA may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in proliferation and apoptosis.

Antimicrobial Activity

DMPA has shown promising results in antimicrobial assays. In a study evaluating various compounds against Escherichia coli, DMPA demonstrated moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 μM . The compound's structure allows it to interact effectively with bacterial enzymes, disrupting their function.

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of DMPA on several cancer cell lines. For instance, derivatives of DMPA were tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). Results indicated that certain modifications to the DMPA structure enhanced its efficacy, with IC50_{50} values ranging from 0.4 to 1.8 μM for the most active derivatives .

Case Studies

  • Antileishmanial Activity : A study involving antimony(III) complexes derived from DMPA showed significant antileishmanial activity against Leishmania tropica promastigotes, indicating potential for treating leishmaniasis . The complexes inhibited glutathione reductase, an enzyme critical for parasite survival.
  • Co-crystal Formation : Research on co-crystals formed between DMPA and other organic acids revealed unique hydrogen bonding interactions that may enhance its solubility and bioavailability, suggesting a pathway for improving drug formulations .

Pharmacokinetics

The pharmacokinetic profile of DMPA suggests moderate bioavailability due to its lipophilicity. Studies indicate that it can be effectively absorbed in biological systems, making it a viable candidate for further pharmaceutical development.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,6-Dimethoxypyrimidin-5-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on halogenated pyrimidine precursors. For example, reacting 4,6-dichloropyrimidin-5-amine with methoxide ions under controlled conditions (e.g., sodium methoxide in methanol at reflux). Key steps include:

  • Purification via column chromatography or recrystallization.
  • Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Yield optimization by adjusting reaction time, temperature, and stoichiometry .
    • Data Table :
PrecursorReagents/ConditionsYield (%)Reference
4,6-Dichloropyrimidin-5-amineNaOMe/MeOH, reflux, 12h65–75

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and lab coats. Avoid dust generation (use local exhaust) .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂). Store at 2–8°C, protected from light and moisture. Shelf life: 6–12 months .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent decomposition.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1^1H NMR for methoxy groups at δ 3.8–4.0 ppm; 13^{13}C NMR for pyrimidine ring carbons) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 155.16 for C₆H₉N₃O₂) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and non-covalent interactions. For analogues, planar deviations are <0.013 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer :

  • Variable Analysis : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading). For example, higher yields (>70%) are achieved in anhydrous DMF vs. methanol .
  • Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and identify byproducts (e.g., demethylation products).
  • Reproducibility : Cross-reference protocols from multiple sources (e.g., PubChem, Acta Cryst.) and validate under controlled conditions .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the 2-position .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density maps. For example, methoxy groups at positions 4 and 6 deactivate the pyrimidine ring, favoring nucleophilic attacks at position 2 .
  • Experimental Validation : Monitor regioselectivity via LC-MS and 1^1H NMR kinetics.

Q. How do non-covalent interactions in the crystal lattice influence the physicochemical properties of this compound?

  • Methodological Answer :

  • Crystal Packing Analysis : Use X-ray diffraction to identify Cl···N (3.09–3.10 Å) and hydrogen-bonding interactions (N–H···O) that stabilize the 3D framework .
  • Impact on Solubility : Strong intermolecular forces reduce solubility in non-polar solvents (e.g., hexane) but enhance stability in polar aprotic solvents (e.g., DMSO) .
    • Data Table :
Interaction TypeDistance (Å)Angle (°)Role in Stability
Cl···N (halogen bond)3.09–3.10150–160Framework rigidity
N–H···O (H-bond)2.85–3.00120–130Layer stacking

Properties

IUPAC Name

4,6-dimethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIABKXOJVXKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384725
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-15-8
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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